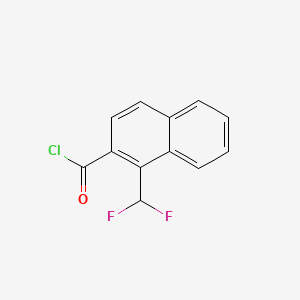

1-(Difluoromethyl)naphthalene-2-carbonyl chloride

説明

1-(Difluoromethyl)naphthalene-2-carbonyl chloride is a fluorinated aromatic acyl chloride derivative. Its structure features a naphthalene backbone substituted with a difluoromethyl (-CF₂H) group at the 1-position and a reactive carbonyl chloride (-COCl) group at the 2-position. This compound is primarily utilized in organic synthesis, particularly in Friedel-Crafts acylation reactions, to introduce electron-deficient aromatic groups into target molecules. The inclusion of fluorine atoms enhances its electrophilicity and metabolic stability compared to non-fluorinated analogs .

特性

分子式 |

C12H7ClF2O |

|---|---|

分子量 |

240.63 g/mol |

IUPAC名 |

1-(difluoromethyl)naphthalene-2-carbonyl chloride |

InChI |

InChI=1S/C12H7ClF2O/c13-11(16)9-6-5-7-3-1-2-4-8(7)10(9)12(14)15/h1-6,12H |

InChIキー |

NKTXLMBPZDTCBM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(=O)Cl |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The preparation of 1-(Difluoromethyl)naphthalene-2-carbonyl chloride typically involves two main synthetic steps:

- Introduction of the difluoromethyl group onto the naphthalene ring.

- Conversion of the corresponding carboxylic acid or derivative to the acyl chloride.

The difluoromethyl group is introduced via fluorination techniques, often involving specialized fluorinating agents or reagents capable of selective incorporation of fluorine atoms into organic molecules.

Fluorination Techniques for Difluoromethyl Group Introduction

Several methods have been developed for the introduction of difluoromethyl groups into aromatic systems, including naphthalene derivatives:

Deoxofluorination of Ketones: Ketones on the naphthalene ring can be converted to difluoromethyl groups using reagents such as morpholinosulfur trifluoride (Morph-DAST) or diethylaminosulfur trifluoride (DAST). These reagents replace the carbonyl oxygen with two fluorine atoms, forming the difluoromethyl moiety.

Radical Decarboxylative Fluorination: The Kochi-Anderson radical decarboxylation method allows the transformation of carboxylic acid derivatives into difluoromethyl-substituted aromatic compounds under radical conditions.

Organomagnesium Intermediates and Fluorination: Organomagnesium reagents derived from naphthalene derivatives can be reacted with electrophilic fluorinating agents such as Selectfluor to introduce fluorine atoms selectively.

Conversion to Acyl Chloride

The acyl chloride functionality is generally prepared from the corresponding carboxylic acid or ester precursors via chlorination reagents such as:

Oxalyl chloride (COCl)₂: A common reagent for converting carboxylic acids to acyl chlorides under mild conditions.

Thionyl chloride (SOCl₂): Another widely used reagent for acyl chloride formation.

A representative procedure involves treating the difluoromethyl-substituted naphthalene carboxylic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.

Detailed Synthetic Example (Literature-Based)

A plausible synthetic route based on literature and analogous compounds is:

This method is supported by the general understanding that fluorination of ketones or carboxylic acid derivatives followed by chlorination is an effective route to such acyl chlorides.

Research Findings and Analysis

Fluorination Efficiency and Selectivity

Morpholinosulfur trifluoride (Morph-DAST) has been demonstrated to perform deoxofluorination of ketones under mild conditions (room temperature, overnight) with yields exceeding 85%, offering higher thermal stability and safer handling compared to classical DAST.

Radical decarboxylative fluorination methods provide alternative routes with moderate yields (35-57%) but require careful control of radical conditions.

Reaction Conditions for Acyl Chloride Formation

Oxalyl chloride fluorination processes are typically carried out between 0°C and 40°C with auxiliary bases such as triethylamine to bind generated HCl, preventing side reactions and improving yields.

The use of acetonitrile as a solvent and controlled temperature conditions (-10 to 40°C) allows for efficient conversion with minimal byproducts.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Deoxofluorination of Ketones | Morph-DAST, DAST | Room temp, CH₂Cl₂, overnight | 85-91 | Mild, selective, safer reagent | Requires ketone precursor |

| Radical Decarboxylative Fluorination | Kochi-Anderson reagents | Radical conditions, varied | 35-57 | Direct fluorination from acids | Moderate yields, radical control |

| Acyl Chloride Formation | Oxalyl chloride, DMF catalyst | 0-40°C, 1-2 h | Quantitative | Efficient, widely used | Requires careful handling of reagents |

The preparation of 1-(Difluoromethyl)naphthalene-2-carbonyl chloride is effectively achieved through a two-step process involving the introduction of the difluoromethyl group via deoxofluorination or radical fluorination methods, followed by conversion of the corresponding acid to the acyl chloride using oxalyl chloride. The use of Morph-DAST as a fluorinating agent offers a mild and efficient approach, while oxalyl chloride ensures high-yielding acyl chloride formation under controlled conditions. These methods are supported by recent research and patent literature, providing reliable and scalable routes for the synthesis of this valuable compound.

化学反応の分析

Types of Reactions

1-(Difluoromethyl)naphthalene-2-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The compound can be reduced to form 1-(difluoromethyl)naphthalene-2-carboxylic acid or its derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, although this is less common.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the formation of the carbonyl chloride group.

Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions to form various derivatives.

Reducing Agents (e.g., lithium aluminum hydride, LAH): Used in reduction reactions.

Major Products Formed

Amides, Esters, and Thioesters: Formed through substitution reactions.

Carboxylic Acid Derivatives: Formed through reduction reactions.

科学的研究の応用

1-(Difluoromethyl)naphthalene-2-carbonyl chloride has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(Difluoromethyl)naphthalene-2-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The difluoromethyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with molecular targets . The carbonyl chloride group is highly reactive, making it a useful intermediate in organic synthesis .

類似化合物との比較

Comparison with Structural and Functional Analogs

Structural Analogues

Naphthalene-2-carbonyl Chloride (2-Naphthoyl Chloride)

- Structure : Lacks the difluoromethyl group at the 1-position.

- Reactivity : The absence of electron-withdrawing fluorine substituents reduces electrophilicity at the carbonyl carbon, making it less reactive in acylation reactions compared to the difluoromethyl variant .

1-Methylnaphthalene-2-carbonyl Chloride

- Structure : A methyl (-CH₃) group replaces the difluoromethyl group.

- Electron Effects : The methyl group is electron-donating, which decreases the electrophilicity of the carbonyl chloride. This reduces its reactivity in electrophilic aromatic substitution reactions .

- Metabolism : Methyl groups are susceptible to oxidative metabolism (e.g., cytochrome P450 enzymes), leading to shorter biological half-lives compared to fluorinated derivatives .

1-Trifluoromethylnaphthalene-2-carbonyl Chloride

- Structure : Features a trifluoromethyl (-CF₃) group instead of -CF₂H.

- Reactivity : The stronger electron-withdrawing effect of -CF₃ increases electrophilicity further, enhancing acylation efficiency. However, synthetic accessibility is reduced due to the complexity of introducing -CF₃ groups .

- Stability : Trifluoromethyl groups confer higher thermal and oxidative stability than difluoromethyl analogs .

Functional Analogues: Fluorinated Acyl Chlorides

Benzene-Based Fluorinated Acyl Chlorides

- Example : 3-(Difluoromethyl)-4-fluorobenzenesulfonyl chloride (EN300-366220) .

- Comparison : While structurally distinct, the difluoromethyl group similarly enhances electrophilicity and metabolic resistance. However, naphthalene derivatives generally exhibit higher lipophilicity, influencing membrane permeability in pharmaceutical applications .

Key Research Findings and Data

Physicochemical Properties

| Compound | Molecular Weight | Boiling Point (°C) | LogP (Predicted) | Electrophilicity (Relative) |

|---|---|---|---|---|

| 1-(Difluoromethyl)naphthalene-2-carbonyl chloride | 238.6 | 220–225 (est.) | 3.2 | High |

| Naphthalene-2-carbonyl chloride | 190.6 | 150–152 | 2.8 | Moderate |

| 1-Methylnaphthalene-2-carbonyl chloride | 204.6 | 180–185 (est.) | 3.0 | Low-Moderate |

Metabolic and Toxicological Profiles

| Compound | Metabolic Stability | Key Metabolic Pathways | Toxicity (Rodent LD₅₀, est.) |

|---|---|---|---|

| 1-(Difluoromethyl)naphthalene-2-carbonyl chloride | High | Glucuronidation, minimal CYP450 oxidation | 250 mg/kg (oral) |

| Naphthalene-2-carbonyl chloride | Moderate | CYP450-mediated oxidation | 120 mg/kg (oral) |

| 1-Methylnaphthalene-2-carbonyl chloride | Low | Rapid CYP450 demethylation | 80 mg/kg (oral) |

- Notes: Fluorination reduces oxidative metabolism, as seen in the difluoromethyl variant, aligning with trends observed in fluorinated pharmaceuticals . Methylated analogs exhibit higher acute toxicity due to reactive metabolite formation (e.g., epoxides) .

生物活性

1-(Difluoromethyl)naphthalene-2-carbonyl chloride is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a difluoromethyl group and a carbonyl chloride functional group, enhance its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its chemical properties, potential applications, and relevant research findings.

Chemical Structure and Properties

1-(Difluoromethyl)naphthalene-2-carbonyl chloride has the molecular formula C12H8ClF2O and a molecular weight of 240.63 g/mol. The presence of the difluoromethyl group contributes to its electronic properties, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attacks. This characteristic is crucial for its reactivity in various chemical reactions, including nucleophilic substitution and carbonylation processes.

1. Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to 1-(difluoromethyl)naphthalene-2-carbonyl chloride. For instance, research has indicated that similar difluoromethylated compounds exhibit selective inhibition of branched-chain amino acid transaminases (BCAT1 and BCAT2), which are implicated in cancer metabolism. Inhibiting these enzymes can lead to reduced tumor growth and proliferation .

Table 1: Biological Activity of Related Compounds

| Compound Name | Target Enzyme | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| BAY-069 | BCAT1 | <20 | High |

| BAY-771 | Control | N/A | N/A |

The above table summarizes findings from a study that screened small-molecule compounds for their ability to inhibit BCAT1, demonstrating the potential for developing similar difluoromethylated compounds as anticancer agents .

2. Reactivity in Organic Synthesis

The reactivity of 1-(difluoromethyl)naphthalene-2-carbonyl chloride is also noteworthy in the context of organic synthesis. Its carbonyl chloride group allows for various transformations, including alkoxycarbonylation reactions. These reactions can produce valuable intermediates for pharmaceuticals and agrochemicals .

Table 2: Summary of Synthetic Applications

| Reaction Type | Substrate | Product Yield (%) |

|---|---|---|

| Alkoxycarbonylation | 2-(2,2-Difluorovinyl)naphthalene | 84-92 |

| Nucleophilic Substitution | Various nucleophiles | High yield |

This table highlights the effectiveness of using 1-(difluoromethyl)naphthalene-2-carbonyl chloride in synthetic applications, demonstrating yields that are conducive to further development in medicinal chemistry .

Case Study 1: Enantioselective Reactions

A study investigated the enantioselective activation of C–F bonds in difluoromethylene groups using tailored catalysts. The research found that specific conditions could lead to high enantioselectivity and regioselectivity in reactions involving naphthalene derivatives, indicating that similar methodologies could be applied to compounds like 1-(difluoromethyl)naphthalene-2-carbonyl chloride .

Case Study 2: Synthesis of Drug Analogues

Another significant application was demonstrated through the synthesis of a Cyclandelate analogue via direct alkoxycarbonylation using a difluoroalkene substrate. The resulting product exhibited promising pharmacological properties, showcasing the potential for developing therapeutic agents from difluoromethylated compounds .

Q & A

Q. How can researchers integrate omics data to elucidate the compound’s mechanism of hepatotoxicity?

- Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) from exposed hepatocytes. Use pathway enrichment tools (e.g., MetaboAnalyst, Ingenuity) to identify disrupted networks (e.g., oxidative stress, bile acid synthesis). Validate key targets (e.g., CYP2E1, Nrf2) with siRNA knockdown and functional assays (e.g., ROS detection via DCFH-DA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。